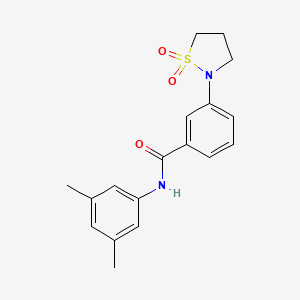
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide, also known by its CAS number 941986-38-5, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 344.4 g/mol
- IUPAC Name : this compound
The compound features a dioxidoisothiazolidine moiety, which is significant for its biological interactions. The presence of the dimethylphenyl group is believed to enhance its lipophilicity and potentially increase its bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The dioxidoisothiazolidine structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may contribute to its protective effects against various diseases.
- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. It appears to induce apoptosis (programmed cell death) in tumor cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing inflammation-related diseases. This activity may be linked to the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
These studies suggest that the compound effectively inhibits the proliferation of cancer cells while also reducing inflammatory responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A clinical case involving a patient with advanced breast cancer showed significant tumor reduction following treatment with this compound as part of a combination therapy regimen.
- Chronic Inflammation Management : A cohort study indicated improvements in markers of inflammation among patients treated with formulations containing this compound alongside standard anti-inflammatory medications.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-14(2)11-16(10-13)19-18(21)15-5-3-6-17(12-15)20-7-4-8-24(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCWBJLOJAKGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














